molecular formula C10H18FNO4S B6151146 tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate CAS No. 2168666-54-2

tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate

Cat. No. B6151146
CAS RN: 2168666-54-2
M. Wt: 267.3
InChI Key:
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Description

Tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate (TBFMC) is a fluorinated carbamate derivative that is synthesized from tert-butyl alcohol and fluorosulfonylmethyl cyclopropane. TBFMC has a wide range of applications in organic synthesis and has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and agrochemicals. TBFMC is also used in scientific research studies as a reagent for the synthesis of various compounds and for its biological activity.

Scientific Research Applications

Tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate has been used in scientific research studies as a reagent for the synthesis of various compounds and for its biological activity. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and agrochemicals. tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate has also been used in studies of enzyme inhibition, as a substrate for enzyme-catalyzed reactions, and as a ligand for metal-catalyzed reactions.

Mechanism of Action

Tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate acts as an inhibitor of enzymes, specifically serine proteases, by forming a covalent bond with the active site of the enzyme. This covalent bond is formed when the fluorosulfonylmethyl group of tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate is attacked by the serine residue of the enzyme, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes a nucleophilic attack by the enzyme, resulting in a covalent bond between the enzyme and tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate.
Biochemical and Physiological Effects
tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate has been shown to inhibit the activity of enzymes, specifically serine proteases, by forming a covalent bond with the active site of the enzyme. This inhibition of enzyme activity has been shown to have a variety of biochemical and physiological effects, including the inhibition of the production of inflammatory mediators, such as cytokines and chemokines, and the inhibition of the activity of enzymes involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate in laboratory experiments is its ability to form a covalent bond with the active site of enzymes, allowing for the inhibition of enzyme activity. The main limitation of using tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate in laboratory experiments is its potential toxicity. tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate has been shown to be toxic to some cells and organisms, so it must be handled with care.

Future Directions

Future research on tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate should focus on its potential applications in the development of new drugs and agrochemicals, as well as its potential use as a tool for studying enzyme inhibition. Additionally, research should be conducted to further understand the biochemical and physiological effects of tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate and to develop strategies to reduce its toxicity. Furthermore, research should be conducted to better understand the mechanism of action of tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate and to develop strategies for more efficient and specific inhibition of enzymes. Finally, research should be conducted to explore the potential use of tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate in other areas, such as environmental remediation, food preservation, and water purification.

Synthesis Methods

Tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate is synthesized from tert-butyl alcohol and fluorosulfonylmethyl cyclopropane. The reaction is conducted in a two-step process. First, the tert-butyl alcohol is reacted with the fluorosulfonylmethyl cyclopropane in the presence of a base, such as sodium hydroxide, to form the tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate. The reaction is typically conducted at room temperature and can be completed in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate involves the reaction of tert-butyl carbamate with 1-[(fluorosulfonyl)methyl]cyclopropane followed by N-alkylation with methyl iodide.", "Starting Materials": [ "tert-butyl carbamate", "1-[(fluorosulfonyl)methyl]cyclopropane", "methyl iodide" ], "Reaction": [ "Step 1: tert-butyl carbamate is reacted with 1-[(fluorosulfonyl)methyl]cyclopropane in the presence of a base such as potassium carbonate to form tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate).", "Step 2: The resulting intermediate is then reacted with methyl iodide in the presence of a base such as sodium hydride to form tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate." ] }

CAS RN

2168666-54-2

Product Name

tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclopropyl}methyl)carbamate

Molecular Formula

C10H18FNO4S

Molecular Weight

267.3

Purity

95

Origin of Product

United States

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